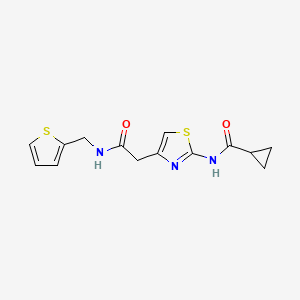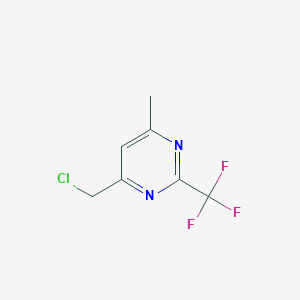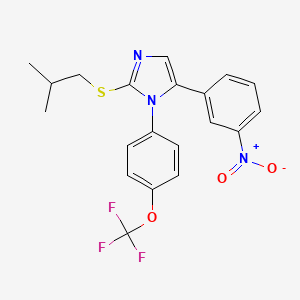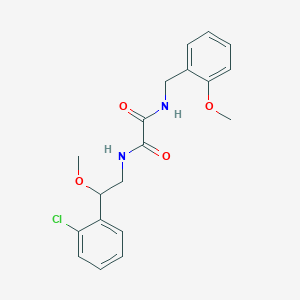![molecular formula C18H20N4O2 B3003881 6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 2108839-44-5](/img/structure/B3003881.png)
6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide" is a derivative of the pyrazolo[1,5-a]pyrazine class, which has been the subject of research due to its biological significance. Compounds within this class have been explored for their potential as HIV-1 integrase inhibitors, as well as for their antibacterial, antifungal, and anticancer properties .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of the pyrazolo[1,5-a]pyrazine core followed by various functionalization reactions to introduce different substituents. For instance, the synthesis of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides involves structure-activity studies to optimize binding to the target site, such as the integrase active site of HIV-1 . Another example includes the reaction of phenylhydrazine with ethyl acetoacetate and DMF-DMA to obtain pyrazolecarboxylate derivatives, which can be further hydrolyzed to yield the corresponding carboxylic acids .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrazine derivatives is characterized by the presence of a bicyclic core with nitrogen atoms that can act as metal-binding heteroatoms. The coplanar arrangement of these heteroatoms is crucial for optimal binding to biological targets such as enzymes . Single-crystal X-ray diffraction techniques have been used to determine the crystal structure of related compounds, providing insights into their three-dimensional conformation and potential interactions with biological macromolecules .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrazine derivatives undergo various chemical reactions to introduce or modify functional groups, which can significantly alter their biological activity. For example, reactions with triethyl orthoformate, hydrazine hydrate, acetic anhydride, and other reagents have been used to synthesize oxopyrazolinylpyridines and related compounds . These reactions are essential for the development of new molecules with potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrazine derivatives are influenced by their molecular structure and the nature of their substituents. Spectroscopic techniques such as NMR, FT-IR, and mass spectroscopy are commonly used to characterize these compounds and confirm their chemical identity . Additionally, the study of their antibacterial, antifungal, and anticancer activities provides information on their potential as drug candidates . Theoretical studies, including density functional theory (DFT) and time-dependent TD-DFT methods, are also employed to predict properties such as NMR chemical shifts and electronic transitions within the molecules .
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- Efficient methods for synthesizing novel derivatives of pyrazolopyrazine compounds, including similar structures to the specified compound, have been developed. These methods involve reactions with α-halocarbonyl compounds and lead to various heterocyclic compounds with potential pharmacological activities (El‐Dean et al., 2018).
Antimicrobial Activity
- Certain pyrazolopyrazine derivatives demonstrate significant antimicrobial activity. The synthesis of polysubstituted and condensed pyrazolopyrazine derivatives has been explored, showing promising antibacterial and antifungal properties (Hafez et al., 2015).
Anticancer Activity
- Pyrazolopyrazine derivatives have shown potential as anticancer agents. For example, certain pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibited inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, suggesting their potential in cancer treatment (Abdellatif et al., 2014).
Analgesic and Anti-Inflammatory Properties
- Research has been conducted on pyrazolopyrazole derivatives for their analgesic and anti-inflammatory activities, indicating their potential therapeutic uses in pain and inflammation management (More et al., 2022).
Anti-HIV Activity
- Novel pyrazolopyridone derivatives synthesized from oxoketene dithioacetal have exhibited moderate to potent anti-HIV activity, demonstrating their potential use in HIV treatment (Savant et al., 2018).
Drug Degradation Study
- The compound bortezomib, structurally similar to the specified compound, has been studied for its stability and degradation under clinical use conditions. This research is crucial for understanding the shelf-life and effectiveness of such drugs (Bolognese et al., 2009).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
For example, kinase inhibitors typically work by binding to the ATP-binding site of the kinase, preventing the transfer of a phosphate group to the substrate and thus inhibiting the kinase’s activity .
Biochemical Pathways
These could include pathways involved in inflammation, viral replication, fungal growth, and tumor growth .
Pharmacokinetics
The presence of the pyrrolopyrazine scaffold, which includes a pyrrole ring and a pyrazine ring, could potentially enhance the compound’s absorption and distribution .
Result of Action
Given the wide range of biological activities associated with pyrrolopyrazine derivatives, the effects could be diverse, ranging from inhibition of microbial growth to reduction of inflammation and tumor growth .
Propriétés
IUPAC Name |
6-methyl-4-oxo-N-(4-phenylbutan-2-yl)-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-12(8-9-14-6-4-3-5-7-14)19-17(23)15-10-16-18(24)20-13(2)11-22(16)21-15/h3-7,10-12H,8-9H2,1-2H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOMBBISESCWQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NC(C)CCC3=CC=CC=C3)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-cyanocyclopentyl)-2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)-propan-2-ylamino]acetamide](/img/structure/B3003800.png)

![methyl [(2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy]acetate](/img/structure/B3003802.png)
![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B3003806.png)
![4-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B3003807.png)

![2-(2,5-dimethylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B3003812.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3003813.png)

![N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4-pyridinyliden}-N-({[3-(trifluoromethyl)anilino]carbonyl}oxy)amine](/img/structure/B3003817.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B3003820.png)
![8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B3003821.png)